molecular formula C9H6BrF3N2 B11796801 7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole

7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole

Cat. No.: B11796801
M. Wt: 279.06 g/mol
InChI Key: GBSREXPMEYXVCD-UHFFFAOYSA-N
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Description

7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole is a heterocyclic compound featuring a benzimidazole core substituted with bromine, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common method includes the bromination of 5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Major Products:

    Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dehalogenated benzimidazole derivatives.

Scientific Research Applications

7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole is largely dependent on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

    5-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole: Lacks the bromine substitution, resulting in different reactivity and biological activity.

    7-Chloro-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole: Chlorine substitution instead of bromine, leading to variations in chemical properties and applications.

Uniqueness: The presence of the bromine atom in 7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole imparts unique reactivity, making it a versatile intermediate for further functionalization. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in drug discovery and material science.

Properties

Molecular Formula

C9H6BrF3N2

Molecular Weight

279.06 g/mol

IUPAC Name

4-bromo-6-methyl-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C9H6BrF3N2/c1-4-2-5(10)7-6(3-4)14-8(15-7)9(11,12)13/h2-3H,1H3,(H,14,15)

InChI Key

GBSREXPMEYXVCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N=C(N2)C(F)(F)F

Origin of Product

United States

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